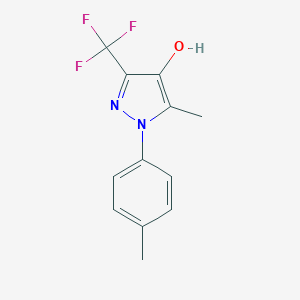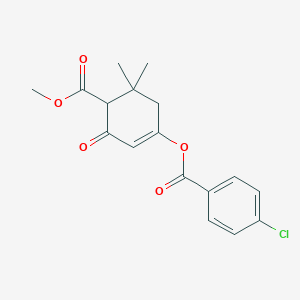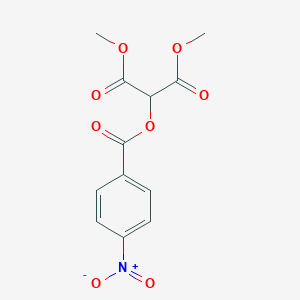![molecular formula C28H26N4O2S2 B296108 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone, also known as EAI045, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer.
Mécanisme D'action
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone works by binding to the ATP-binding site of EGFR and HER2, thereby inhibiting their activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. Additionally, this compound has been shown to be well-tolerated and to have minimal toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone is its specificity for EGFR and HER2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of this compound is that it may not be effective in all types of cancer, as not all tumors overexpress EGFR and HER2.
Orientations Futures
There are several potential future directions for research on 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone. One area of interest is the development of combination therapies that incorporate this compound with other targeted agents or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Finally, there is ongoing research into the development of new and more potent inhibitors that target EGFR and HER2.
Méthodes De Synthèse
The synthesis of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-chloro-6-methyl-4(3H)-quinazolinone with ethanethiol to form 2-(ethylsulfanyl)-6-methyl-4(3H)-quinazolinone. This intermediate is then reacted with 2-chloro-4-(4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)thiazole to form the final product, this compound.
Applications De Recherche Scientifique
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the activity of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are both overexpressed in a number of different types of cancer.
Propriétés
Formule moléculaire |
C28H26N4O2S2 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2-ethylsulfanyl-3-[4-(2-ethylsulfanyl-6-methyl-4-oxoquinazolin-3-yl)phenyl]-6-methylquinazolin-4-one |
InChI |
InChI=1S/C28H26N4O2S2/c1-5-35-27-29-23-13-7-17(3)15-21(23)25(33)31(27)19-9-11-20(12-10-19)32-26(34)22-16-18(4)8-14-24(22)30-28(32)36-6-2/h7-16H,5-6H2,1-4H3 |
Clé InChI |
DADSZCDRCSIUFT-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
SMILES canonique |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)



